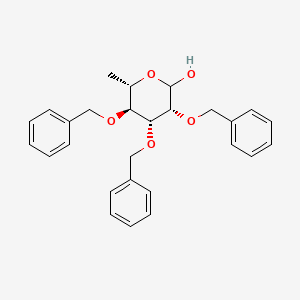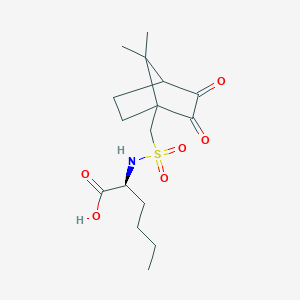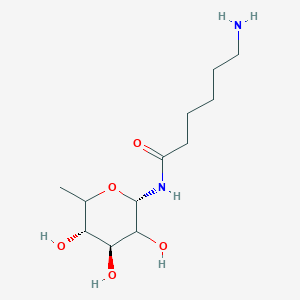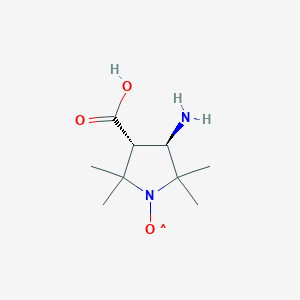
1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar pyrrolidine derivatives often involves complex reactions with specific substrates. For example, the synthesis of pyridonecarboxylic acids and their analogues, which share structural similarities with the target compound, can be achieved through reactions involving amino-substituted cyclic amino groups, such as 3-aminopyrrolidine, with various carboxylic acid derivatives (Egawa et al., 1984). Another approach involves the divergent synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines starting from trans-4-hydroxy-L-proline, highlighting the versatility of pyrrolidine synthesis (Curtis et al., 2007).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including the target compound, can be elucidated through various analytical techniques. For instance, crystal structure and Hirshfeld surface analysis can provide detailed insights into the configuration and stereochemistry of such compounds (Pedroso et al., 2020).
Chemical Reactions and Properties
Pyrrolidine derivatives can undergo a range of chemical reactions, reflecting their rich chemical properties. One notable reaction is the one-pot oxidative decarboxylation-beta-iodination of amino acids, which is a mild procedure allowing the introduction of different substituents at the pyrrolidine ring (Boto et al., 2001).
Scientific Research Applications
Toxicity and Non-Mutagenicity of Aminoxyl Radicals
A critical review of the literature on the toxicity of aminoxyl radicals, including derivatives related to 1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI), suggests these radicals generally possess very low toxicity and are not mutagenic. Evaluations conducted in vitro using Salmonella typhimurium strains and a xanthine oxidase enzyme supplement found several aminoxyl radicals to be nonmutagenic, supporting the safety of these compounds for further scientific and potentially therapeutic applications (Sosnovsky, 1992).
Metabolic Functionalization of Alkyl Moieties
Research on the metabolic hydroxy and carboxy functionalization of alkyl moieties, which include structures related to 1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI), has revealed that these modifications can significantly impact the pharmacologic activity of drug molecules. The review discusses how these functionalizations can lead to changes in the activity of the parent compound, highlighting the importance of structural features in determining the metabolic and pharmacologic outcomes of such compounds (El-Haj & Ahmed, 2020).
Pyrroline-5-Carboxylate in Plant Defense
Pyrroline-5-carboxylate (P5C), a metabolite closely related to the discussed compound, plays a critical role in plant defense mechanisms against pathogens. Research indicates that P5C metabolism is tightly regulated during pathogen infection and abiotic stress, suggesting a significant role for related compounds in enhancing plant resilience to environmental challenges (Qamar, Mysore, & Senthil-Kumar, 2015).
Supramolecular Capsules from Calixpyrrole Scaffolds
Calixpyrrole scaffolds, including those structurally akin to 1-Pyrrolidinyloxy, 3-amino-4-carboxy-2,2,5,5-tetramethyl-, (3R,4R)-rel-(9CI), have been utilized in the self-assembly of supramolecular capsules. These capsules demonstrate potential in various applications due to their unique structural and functional properties, offering insight into the versatility of pyrrolidine-based compounds in advanced material science (Ballester, 2011).
properties
InChI |
InChI=1S/C9H17N2O3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h5-6H,10H2,1-4H3,(H,12,13)/t5-,6+/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRVTMYIMWZKKW-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(N1[O])(C)C)N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C(N1[O])(C)C)N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46780322 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


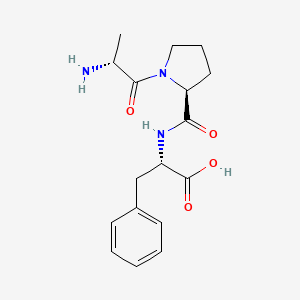
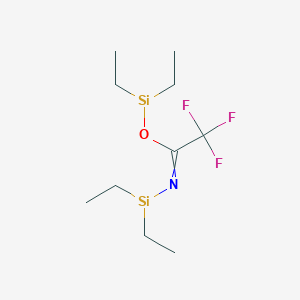
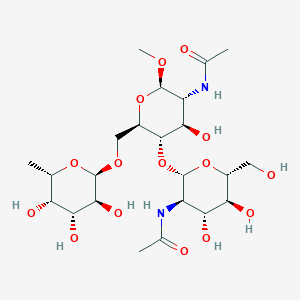
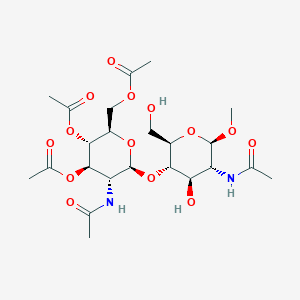
![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)
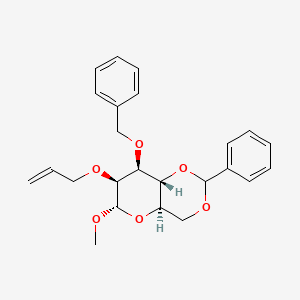
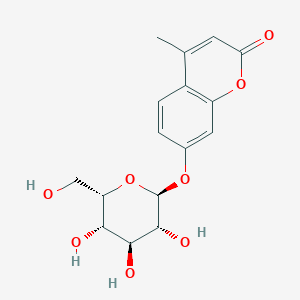
![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)
